molecular formula C16H9Cl4N3O2 B12031425 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide CAS No. 618443-60-0

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12031425
CAS No.: 618443-60-0
M. Wt: 417.1 g/mol
InChI Key: LGFBNBKJFPEEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Acetamide Formation: The final step involves the acylation of the quinazolinone core with 2,5-dichlorophenyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety.

    Reduction: Reduction reactions could target the quinazolinone core or the chlorinated phenyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in suitable solvents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions could replace chlorine atoms with other substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

In medicine, compounds with the quinazolinone core have been explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes such as kinases or proteases.

    Receptors: Binding to specific receptors to modulate signaling pathways.

    DNA: Intercalation into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxoquinazolin-3(4H)-yl)acetamide: Lacks the chlorinated phenyl ring.

    6,8-Dichloro-4-oxoquinazoline: Lacks the acetamide moiety.

    N-(2,5-Dichlorophenyl)acetamide: Lacks the quinazolinone core.

Uniqueness

The uniqueness of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

618443-60-0

Molecular Formula

C16H9Cl4N3O2

Molecular Weight

417.1 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C16H9Cl4N3O2/c17-8-1-2-11(19)13(5-8)22-14(24)6-23-7-21-15-10(16(23)25)3-9(18)4-12(15)20/h1-5,7H,6H2,(H,22,24)

InChI Key

LGFBNBKJFPEEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.